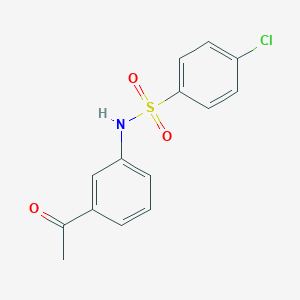

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, also known as ACPCBS, is a chemical compound that has been widely studied for its potential applications in scientific research. This sulfonamide derivative has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Antimicrobial Activity

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide: and its derivatives have been studied for their antimicrobial properties. These compounds have shown significant antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that these sulfonamides can be potent agents in combating bacterial infections .

Molecular Docking Studies

The molecular structures of sulfonamide compounds allow them to be used in molecular docking studies to predict the interaction and affinity with bacterial enzymes. This is crucial in the design of new drugs, especially antibiotics, as it helps in understanding the mechanism of action at the molecular level .

Antifungal and Herbicidal Properties

Sulfonamides, including N-(3-acetylphenyl)-4-chlorobenzenesulfonamide , are known for their antifungal and herbicidal properties. They are used in agriculture to protect crops from fungal infections and to control the growth of unwanted plants .

Anticancer Agents

Research has indicated that sulfonamide compounds may have potential as anticancer agents. Their ability to inhibit certain enzymes that are overexpressed in cancer cells makes them candidates for targeted cancer therapies .

Anti-inflammatory and Antidepressant Effects

These compounds have also been explored for their anti-inflammatory and antidepressant effects. The sulfonamide moiety is a common feature in many drugs with these therapeutic properties, suggesting a possible role in treating inflammatory disorders and depression .

Diuretic and Protease Inhibitors

Sulfonamides are traditionally known for their diuretic effects. They have been used to treat conditions like hypertension and edema. Additionally, they can act as protease inhibitors, which are important in the treatment of diseases like HIV/AIDS .

Mécanisme D'action

Target of Action

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide is a type of sulfonamide compound . Sulfonamides are known to have a broad range of targets, primarily due to their ability to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction . .

Mode of Action

They act by inhibiting the enzyme dihydropteroate synthase, involved in the synthesis of folic acid in bacteria .

Biochemical Pathways

Sulfonamides interfere with the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthase, they prevent the conversion of PABA to dihydropteroate, a key step in folic acid synthesis. This disruption leads to a deficiency in folic acid, which is essential for the synthesis of nucleic acids in bacteria .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

The primary result of the action of N-(3-acetylphenyl)-4-chlorobenzenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth and reproduction by disrupting folic acid synthesis . This leads to a deficiency in the nucleic acids necessary for bacterial survival and proliferation .

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO3S/c1-10(17)11-3-2-4-13(9-11)16-20(18,19)14-7-5-12(15)6-8-14/h2-9,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBZYZLECRBEKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308621 |

Source

|

| Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

CAS RN |

76883-65-3 |

Source

|

| Record name | NSC205496 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-acetylphenyl)-4-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)

![1-(3-Bromo-4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B185017.png)

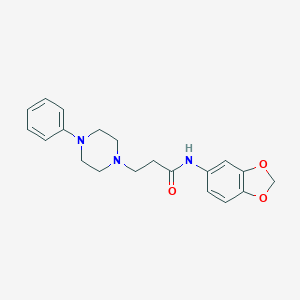

![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)

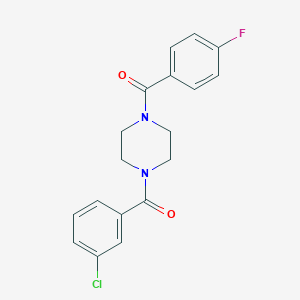

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)